

Spectroscopic Profile of 2-Chlorothiophene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chlorothiophene

Cat. No.: B1346680

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Chlorothiophene** (CAS No. 96-43-5), a key intermediate in the synthesis of various pharmaceuticals and materials. This document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and a workflow for spectroscopic analysis.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the NMR, IR, and MS spectroscopic analysis of **2-Chlorothiophene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) [ppm]	Coupling Constant (J) [Hz]	Assignment
6.918	5.60 (d)	H5
6.787	3.71 (d)	H3
6.742	1.48 (dd)	H4

Data sourced from ChemicalBook.[1]

¹³C NMR Data

Chemical Shift (δ) [ppm]	Assignment
127.1	C5
126.9	C3
122.9	C4
121.3	C2

Note: Experimental chemical shift values for ¹³C NMR are not readily available in the searched literature. The presented values are based on typical chemical shifts for substituted thiophenes and should be considered as estimates.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
~3100	Aromatic C-H stretch
1495	Aromatic C=C stretching
~1400	Ring stretching
~1200	C-H in-plane bending
~830	C-H out-of-plane bending
699	C-S stretching

Note: A detailed experimental peak list for **2-Chlorothiophene** was not found. The presented data is based on characteristic absorption frequencies for thiophene derivatives.[2]

Mass Spectrometry (MS)

m/z	Relative Intensity	Assignment
118	100%	[M] ⁺ (Molecular Ion)
120	33%	[M+2] ⁺ (Isotope Peak)
83	High	[M-Cl] ⁺
45	Moderate	[CHS] ⁺

Data indicates the molecular ion and major fragments. The presence of the M+2 peak is characteristic of a chlorine-containing compound.[\[3\]](#)

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **2-Chlorothiophene** is dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl_3), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.[\[4\]](#)
- ¹H NMR Acquisition:
 - Spectrometer: A spectrometer operating at a frequency of 300 MHz or higher.[\[4\]](#)
 - Pulse Angle: 30-45°. [\[4\]](#)
 - Acquisition Time: 2-4 seconds.[\[4\]](#)
 - Relaxation Delay: 1-5 seconds.[\[4\]](#)
- ¹³C NMR Acquisition:
 - Spectrometer: A spectrometer operating at a frequency of 75 MHz or higher.[\[4\]](#)
 - Technique: Proton-decoupled.[\[4\]](#)

- Pulse Angle: 30-45°.[4]
- Acquisition Time: 1-2 seconds.[4]
- Relaxation Delay: 2-5 seconds.[4]

Infrared (IR) Spectroscopy

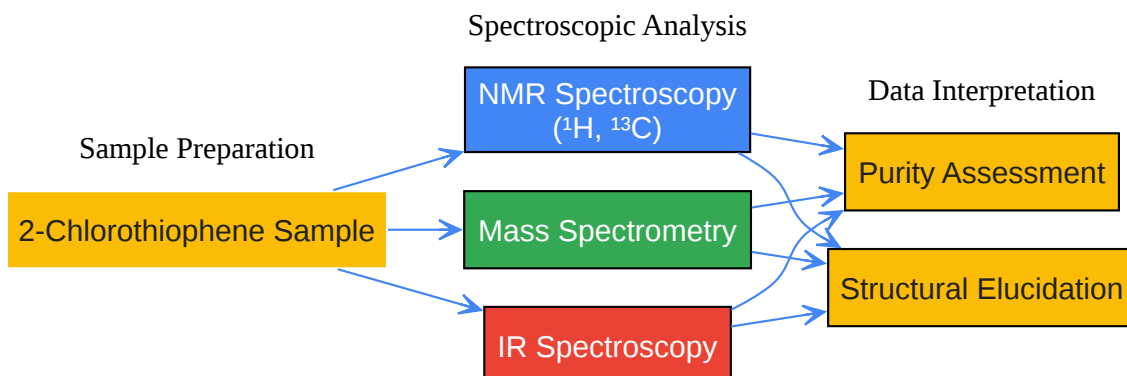
- Sample Preparation: As **2-Chlorothiophene** is a liquid at room temperature, the spectrum is typically acquired directly as a thin film (neat) between two salt plates (e.g., NaCl or KBr).[3]
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
 - A background spectrum of the empty sample compartment is recorded.
 - The sample is placed in the spectrometer, and the sample spectrum is recorded.
 - The spectrum is typically scanned over a range of 4000-400 cm^{-1} .[4]
- Data Processing: The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.[4]

Mass Spectrometry (MS)

- Ionization Method: Electron Ionization (EI) is a common technique for this type of molecule. A study by Pathak et al. utilized multiphoton excitation at 235 nm for ionization.[5]
- Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used to separate the ions based on their mass-to-charge ratio.[5]
- Analysis: The resulting mass spectrum provides information on the molecular weight from the molecular ion peak and structural details from the fragmentation pattern.[5]

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a compound like **2-Chlorothiophene**.



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